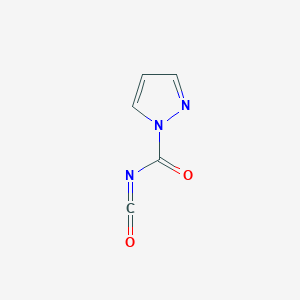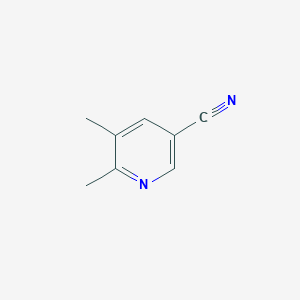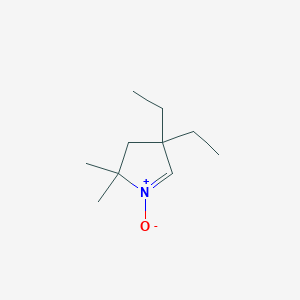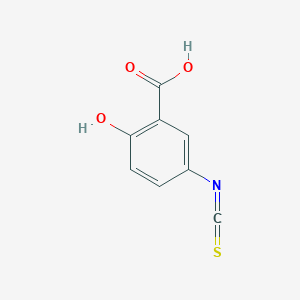
2-(Methylthio)-4-(tributylstannyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidines are a class of organic compounds that are structurally similar to pyrimidine, a nitrogenous base found in nucleic acids . They have a wide range of applications in medicinal chemistry . The compound “2-(Methylthio)-4-(tributylstannyl)pyrimidine” would be a derivative of pyrimidine, with a methylthio group and a tributylstannyl group attached to the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of a pyrimidine derivative can be determined using various spectroscopic techniques . Computational tools can also be used to predict the molecular and electronic behavior of these compounds .科学的研究の応用
Proteomics Research
2-(Methylthio)-4-(tributylstannyl)pyrimidine: is utilized in proteomics research for the modification of peptides and proteins. This compound can be used to introduce stannyl groups into biomolecules, which can serve as handles for further biochemical conjugation . This type of chemical modification is crucial for creating specific probes that can track protein interactions and dynamics within cells.
Organic Synthesis
In the realm of organic synthesis, this compound is a valuable reagent for the introduction of the tributylstannyl moiety into organic molecules. This is particularly useful in Stille coupling reactions, where the stannyl group acts as a precursor for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic structures .
Materials Science
Researchers in materials science may employ 2-(Methylthio)-4-(tributylstannyl)pyrimidine for the development of novel organic semiconductors. The stannyl group can be used to modulate the electronic properties of materials, which is essential for the design of efficient light-emitting diodes (LEDs) and solar cells .
Environmental Science
In environmental science, this compound’s derivatives are explored for their potential use in the remediation of polluted sites. Organotin compounds can act as catalysts in the breakdown of toxic substances, thereby reducing environmental pollution and aiding in the restoration of ecosystems .
Energy Research
The stannyl group in 2-(Methylthio)-4-(tributylstannyl)pyrimidine can be utilized in energy research, particularly in the design of new catalysts for fuel cells. These catalysts can improve the efficiency of energy conversion processes, which is vital for the development of sustainable energy technologies .
Chemical Synthesis
This compound is also instrumental in the field of chemical synthesis. It can be used as a building block for the construction of pyrimidine derivatives, which are key components in many pharmaceuticals and agrochemicals. The ability to efficiently synthesize these derivatives is crucial for the advancement of medicinal chemistry and agriculture .
Analytical Chemistry
In analytical chemistry, 2-(Methylthio)-4-(tributylstannyl)pyrimidine can be used as a standard or reagent in various analytical techniques. Its unique chemical structure allows for its use in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify other compounds .
Biochemistry
Lastly, in biochemistry, this compound finds application in the study of nucleoside antibiotics. It can be used to synthesize pyrimidine nucleoside analogs, which are important for understanding the mechanisms of action of these antibiotics and for the development of new therapeutic agents .
作用機序
Safety and Hazards
特性
IUPAC Name |
tributyl-(2-methylsulfanylpyrimidin-4-yl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N2S.3C4H9.Sn/c1-8-5-6-3-2-4-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTONZGYJJBJAGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=NC=C1)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2SSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376850 |
Source


|
| Record name | 2-(Methylthio)-4-(tributylstannyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-4-(tributylstannyl)pyrimidine | |
CAS RN |
123061-49-4 |
Source


|
| Record name | 2-(Methylthio)-4-(tributylstannyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Hydroxy-2,3-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B40717.png)











![5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B40741.png)